molecular formula C13H16N4O4S B060319 Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 178880-02-9

Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B060319
M. Wt: 324.36 g/mol
InChI Key: WAGWOIHAQQCHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as E7080 and has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. This inhibition leads to the suppression of angiogenesis, tumor growth, and inflammation.

Biochemical And Physiological Effects

Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in several animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. One area of research could be the development of new analogs of this compound with improved solubility and potency. Another direction could be the investigation of the role of this compound in other biological processes, such as wound healing and tissue regeneration. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases could also be explored.

Synthesis Methods

The synthesis of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-angiogenic, anti-tumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways.

properties

CAS RN

178880-02-9

Product Name

Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

ethyl 1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylate

InChI

InChI=1S/C13H16N4O4S/c1-4-21-13(18)10-9-16(2)15-12(10)22(19,20)17(3)11-7-5-6-8-14-11/h5-9H,4H2,1-3H3

InChI Key

WAGWOIHAQQCHGF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C

synonyms

ethyl 1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylate

Origin of Product

United States

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